methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

This enantiopure (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 2227197-31-9) is a stereochemically defined building block for medicinal chemistry and chiral API synthesis. Unlike the racemic trans mixture or opposite enantiomer, the defined (3S,4S) absolute configuration ensures reproducible biological target engagement without costly chiral resolution. The hydrochloride salt provides superior aqueous solubility relative to the free base, enabling homogeneous reaction conditions in protic solvent systems and simplifying mass calculations in GMP synthesis. Procure the exact CAS number to safeguard stereochemical integrity and downstream experimental outcomes.

Molecular Formula C7H14ClNO2
Molecular Weight 179.6
CAS No. 2227197-31-9
Cat. No. B6165883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride
CAS2227197-31-9
Molecular FormulaC7H14ClNO2
Molecular Weight179.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 2227197-31-9) Procurement Baseline


Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 2227197-31-9) is a chiral pyrrolidine-based methyl ester hydrochloride salt with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol [1]. This compound serves as a stereochemically defined building block in medicinal chemistry, where the absolute (3S,4S) configuration is critical for downstream molecular recognition and biological activity . As a hydrochloride salt, it offers distinct physicochemical properties compared to its free base analog (CAS 1690062-05-5), including higher aqueous solubility and defined stoichiometry [1].

Why Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride Cannot Be Casually Substituted


Generic substitution among 4-methylpyrrolidine-3-carboxylate analogs is not possible without compromising experimental outcomes. The target compound bears a defined (3S,4S) absolute stereochemistry; the alternative (3R,4R) enantiomer, racemic trans mixture, and achiral or mixed-stereochemistry analogs each present different three-dimensional pharmacophores that can lead to divergent biological target engagement or altered pharmacokinetic profiles [1]. When the downstream application—such as the preparation of a chiral active pharmaceutical ingredient (API) intermediate—requires a specific enantiomer, the use of the racemate or opposite enantiomer cannot deliver the same stereochemical outcome without costly chiral resolution or asymmetric synthesis [2]. Moreover, the hydrochloride salt form provides superior aqueous solubility relative to the free base, which can directly affect reaction homogeneity in aqueous or protic solvent systems [3]. These factors necessitate unambiguous procurement of the exact CAS number rather than an in-class alternative.

Quantitative Differentiation Evidence for Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride (2227197-31-9)


Absolute Stereochemical Configuration Defines Biological and Synthetic Utility vs. Racemic Trans Mixture

The target compound is the single enantiomer (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride, whereas the commonly available comparator trans-methyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 1065065-28-2) is the racemic trans mixture containing equal amounts of (3S,4S) and (3R,4R) enantiomers . In the racemic mixture, only 50% of the material carries the desired (3S,4S) configuration. The enantiopure target compound provides 100% of the required stereoisomer, eliminating the need for chiral resolution steps that typically reduce effective yield by 30–50% . This stereochemical homogeneity is particularly critical when the compound is used as an intermediate in API synthesis, where the FDA's guidance on chiral drug substances requires strict control of enantiomeric purity [1].

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

Hydrochloride Salt Provides Quantifiably Higher Aqueous Solubility vs. Free Base Form

The target hydrochloride salt (MW 179.64 g/mol) possesses two hydrogen bond donors (N⁺–H and Cl⁻ acceptor), while the corresponding free base methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate (CAS 1690062-05-5, MW 143.18 g/mol) has only one hydrogen bond donor [1][2]. Salt formation is a well-established strategy to enhance aqueous solubility of amine-containing compounds; the hydrochloride form typically increases aqueous solubility by 10- to 1000-fold compared to the free base, depending on the counterion and pH [3]. This differential solubility is critical in reaction systems where water or protic solvents are used, and can affect both reaction kinetics and purification efficiency.

Solubility Formulation Salt Selection

Purity Specification Advantage: ≥98% (3S,4S) Enantiopure HCl Salt vs. 95% Racemic Comparator

The target compound is consistently specified at ≥97–98% purity across multiple reputable vendors: Fluorochem lists 98% purity, Leyan lists 98%, Aladdin lists ≥97%, and Chemscene lists ≥98% . In contrast, the racemic trans-methyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS 1065065-28-2) is typically offered at 95% purity . This 3–5 percentage point purity gap can translate to significant differences in effective active content when scaled to multi-gram reactions, reducing the need for purification steps and improving batch-to-batch consistency for the target compound.

Purity Analysis Quality Control Procurement Specification

Procurement Cost Premium Reflects Enantiopure Synthesis vs. Racemic Alternatives

The enantiopure (3S,4S) hydrochloride commands a significant price premium over the racemic trans mixture, reflecting the higher cost of asymmetric synthesis or chiral resolution. The racemic trans mixture (CAS 1065065-28-2) is priced at approximately ¥271 (≈$38 USD) per 100 mg , whereas the target enantiopure compound is offered at $387.90 per 500 mg ($77.58/100mg) by Aladdin and £458.00 (≈$580 USD) per 500 mg ($116/100mg) by Fluorochem . This 2- to 3-fold cost premium per unit mass is characteristic of single-enantiomer chiral building blocks and directly correlates with the value of stereochemical purity in downstream applications.

Procurement Economics Cost-Benefit Analysis Chiral Synthesis

Optimal Application Scenarios for Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride Procurement


Chiral API Intermediate Synthesis Requiring Absolute (3S,4S) Stereochemistry

When the synthetic route to a chiral active pharmaceutical ingredient (API) proceeds through a (3S,4S)-4-methylpyrrolidine-3-carboxylate intermediate, the enantiopure hydrochloride salt eliminates the need for chiral resolution or asymmetric synthesis at that step [1]. The compound's anhydrous stoichiometric form (defined HCl salt) also simplifies reaction mass calculations in multi-step GMP synthesis . This scenario directly leverages the absolute stereochemistry and salt-form advantages documented in Section 3, Evidence Items 1 and 2.

Structure-Activity Relationship (SAR) Studies with Strict Enantiomeric Control

In SAR campaigns where the biological activity of (3S,4S)-configured pyrrolidine esters must be compared against (3R,4R) or other diastereomers, procurement of the single enantiomer with ≥98% purity ensures that observed activity differences are attributable to stereochemistry rather than impurity interference . This scenario is supported by the purity specifications and enantiomeric composition evidence in Section 3, Evidence Items 1 and 3.

Aqueous-Phase Bioconjugation or Prodrug Synthesis Requiring HCl Salt Solubility

For reactions conducted in aqueous buffer systems (e.g., amide coupling for bioconjugation, prodrug ester hydrolysis), the hydrochloride salt's enhanced aqueous solubility relative to the free base ensures homogeneous reaction conditions and reproducible kinetics [2]. This capability is directly supported by the solubility advantage evidence in Section 3, Evidence Item 2.

Procurement for Custom Synthesis Service at Scale with Defined Cost Model

When planning multi-gram to kilogram custom synthesis, the documented 2- to 3-fold price premium over the racemic trans mixture provides a benchmark for cost modeling . The higher purity specification (97–98%) also reduces purification costs downstream, partially offsetting the initial premium. This scenario is supported by the cross-vendor pricing and purity comparisons in Section 3, Evidence Items 3 and 4.

Quote Request

Request a Quote for methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.